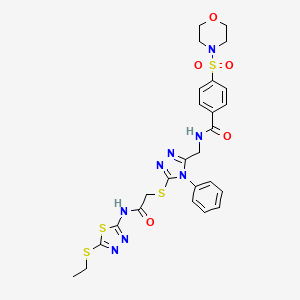

N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N8O5S4/c1-2-40-26-32-30-24(42-26)28-22(35)17-41-25-31-29-21(34(25)19-6-4-3-5-7-19)16-27-23(36)18-8-10-20(11-9-18)43(37,38)33-12-14-39-15-13-33/h3-11H,2,12-17H2,1H3,(H,27,36)(H,28,30,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOSPOLCPEAUUEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N8O5S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

660.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide is a complex compound with significant potential in pharmacological applications. This article reviews its biological activity, synthesizing available research findings and data.

Chemical Structure and Properties

The compound features multiple functional groups that contribute to its biological activity:

- Thiadiazole moiety : Known for antimicrobial and anti-inflammatory properties.

- Triazole ring : Often associated with antifungal and anticancer activities.

- Morpholinosulfonyl group : Enhances solubility and bioavailability.

The molecular formula is , with a molecular weight of approximately 411.579 g/mol .

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit notable antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus . The incorporation of the thiadiazole ring enhances the compound's ability to disrupt microbial cell walls.

Anticancer Potential

Studies have demonstrated that compounds containing thiadiazole and triazole rings possess cytotoxic effects against cancer cell lines. A specific focus on the anti-tumor activity of related compounds has shown promising results in inhibiting cell proliferation in breast and lung cancer models . The mechanism often involves the induction of apoptosis in cancer cells.

Anti-inflammatory Effects

The presence of morpholino and sulfonyl groups in the structure suggests potential anti-inflammatory properties. These groups can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines . Research on related compounds indicates that they can reduce inflammation in models of arthritis and other inflammatory diseases.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of a series of thiadiazole derivatives similar to the target compound. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 32 μg/mL against Candida albicans, outperforming standard antifungal agents like fluconazole .

Study 2: Anticancer Activity

In vitro studies on a derivative featuring a similar scaffold revealed a dose-dependent inhibition of cell growth in MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Summary of Biological Activities

Q & A

Basic Questions

Q. What synthetic strategies are employed for constructing the 1,3,4-thiadiazole and 1,2,4-triazole rings in this compound?

- Methodology :

- The 1,3,4-thiadiazole core is synthesized via cyclization of thiosemicarbazide derivatives under basic conditions (e.g., NaOH in ethanol) .

- The 1,2,4-triazole ring is formed by reacting hydrazine derivatives with carbonyl compounds, followed by intramolecular cyclization. Potassium carbonate in dry acetone is often used to promote thioether linkages between subunits .

- Key steps include refluxing with anhydrous solvents (e.g., acetonitrile or ethanol) and purification via recrystallization .

Q. How is the morpholinosulfonyl group introduced into the benzamide moiety?

- Methodology :

- Sulfonation of the benzamide precursor is achieved using morpholine sulfonic acid or its derivatives under controlled acidic conditions.

- The reaction typically involves coupling sulfonyl chlorides with morpholine, followed by nucleophilic substitution on the benzamide scaffold. Anhydrous conditions and catalysts like pyridine are critical to avoid hydrolysis .

Q. What spectroscopic techniques are used for structural confirmation?

- Methodology :

- 1H/13C NMR : Assigns protons and carbons in the thiadiazole, triazole, and morpholinosulfonyl groups. For example, the ethylthio group shows characteristic triplet signals near δ 1.3–1.5 ppm .

- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹, S=O stretch at ~1150 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns .

Q. What in vitro assays are used to evaluate antimicrobial activity?

- Methodology :

- Minimum Inhibitory Concentration (MIC) : Tested against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth dilution. Compounds with MIC ≤ 16 µg/mL are considered potent .

- Time-kill assays : Assess bactericidal kinetics over 24 hours .

Advanced Questions

Q. How can researchers optimize the coupling efficiency between the thiadiazole and triazole subunits?

- Methodology :

- Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., solvent polarity, temperature, catalyst loading). For example, flow chemistry systems improve mixing and reduce side reactions in multi-step syntheses .

- Catalyst Screening : Transition metals (e.g., CuI) or phase-transfer catalysts enhance thioether bond formation. Evidence shows K₂CO₃ in dry acetone increases yields to >70% .

Q. How to resolve conflicting NMR data for the compound’s regiochemistry?

- Methodology :

- 2D NMR (HSQC, HMBC) : Differentiates between N- and S-substituted isomers by correlating protons with adjacent carbons. For example, HMBC can confirm the linkage between the triazole methyl group and the benzamide .

- X-ray Crystallography : Provides unambiguous confirmation of regioselectivity in crystalline derivatives .

Q. What strategies address low aqueous solubility due to hydrophobic substituents?

- Methodology :

- Salt Formation : Introduce counterions (e.g., HCl, Na⁺) via protonation of the morpholinosulfonyl group .

- Prodrug Design : Attach hydrolyzable groups (e.g., acetyl) to the ethylthio moiety, which are cleaved in vivo .

Q. How can molecular docking predict target interactions for this compound?

- Methodology :

- Protein Preparation : Use crystal structures of bacterial enzymes (e.g., E. coli dihydrofolate reductase) from the PDB.

- Docking Simulations : AutoDock Vina or Schrödinger Suite evaluates binding affinities. The morpholinosulfonyl group shows strong hydrogen bonding with active-site residues (e.g., Asp27, Lys32) .

Q. How to analyze contradictory bioactivity data across structural analogs?

- Methodology :

- SAR Studies : Compare substituent effects (e.g., ethylthio vs. methylthio) on MIC values. Ethylthio derivatives exhibit better membrane permeability due to increased lipophilicity (LogP ~2.5) .

- Metabolic Stability Assays : Use liver microsomes to identify labile groups (e.g., sulfonamide hydrolysis) that reduce efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.